![molecular formula C9H14O2 B13896084 3-Methyl-2-oxaspiro[4.4]nonan-1-one](/img/structure/B13896084.png)
3-Methyl-2-oxaspiro[4.4]nonan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-oxaspiro[44]nonan-1-one is a chemical compound with the molecular formula C9H14O2 It belongs to the class of oxaspiro compounds, which are characterized by a spiro-connected oxacyclic ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-oxaspiro[4.4]nonan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable ketone with an epoxide in the presence of a strong acid catalyst. The reaction conditions often include:
Temperature: Moderate to high temperatures (e.g., 60-100°C)
Catalyst: Strong acids such as sulfuric acid or p-toluenesulfonic acid
Solvent: Polar solvents like ethanol or methanol
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:
Preparation of Precursors: Synthesis of the starting ketone and epoxide.
Cyclization Reaction: Conducting the cyclization under optimized conditions to maximize yield.
Purification: Purification of the product using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-oxaspiro[4.4]nonan-1-one undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Substituted oxaspiro compounds
Scientific Research Applications
3-Methyl-2-oxaspiro[4.4]nonan-1-one has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-2-oxaspiro[4.4]nonan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular signaling.
Disruption of Cellular Processes: Affecting processes such as DNA replication, protein synthesis, or membrane integrity.
Comparison with Similar Compounds
3-Methyl-2-oxaspiro[4.4]nonan-1-one can be compared with other similar compounds, such as:
3,3-Dimethyl-1-oxaspiro[3.5]nonan-2-one: Similar structural features but different ring size and substitution pattern.
3-(Iodomethyl)-2-oxaspiro[4.4]nonan-1-one: Contains an iodomethyl group, leading to different reactivity and applications.
7,7-Di(3-butenyl)-1,4-dioxaspiro[4.4]nonane: Features additional functional groups, resulting in unique chemical properties.
The uniqueness of 3-Methyl-2-oxaspiro[4
Properties
Molecular Formula |
C9H14O2 |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
3-methyl-2-oxaspiro[4.4]nonan-1-one |
InChI |
InChI=1S/C9H14O2/c1-7-6-9(8(10)11-7)4-2-3-5-9/h7H,2-6H2,1H3 |
InChI Key |
NYYJLACJYOZPGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(CCCC2)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-[2-(4-Aminophenyl)ethyl]piperazin-1-yl]ethanol](/img/structure/B13896003.png)
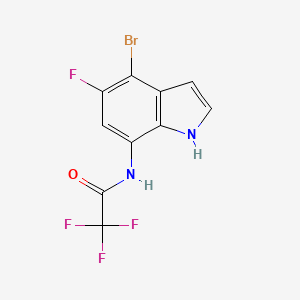
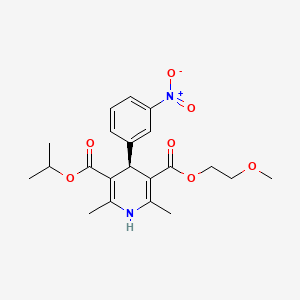
![(1R,5S)-tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13896023.png)
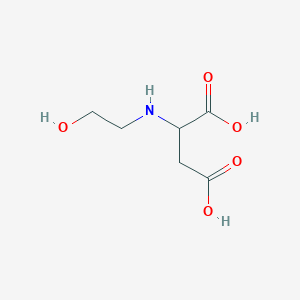
![[1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol](/img/structure/B13896043.png)
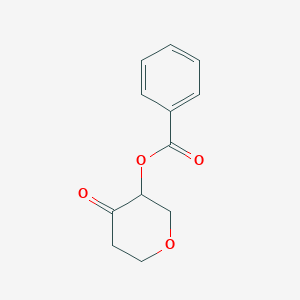

![Tert-butyl 4,4-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate;oxalic acid](/img/structure/B13896060.png)
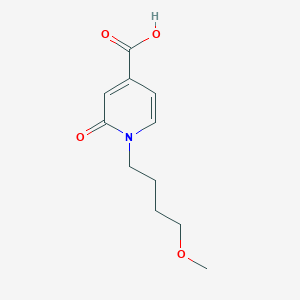
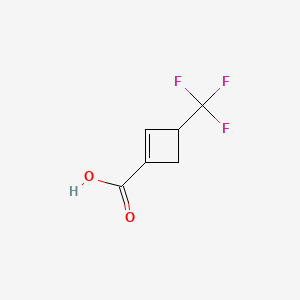

![N-(4-bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-yl)ethanesulfonamide](/img/structure/B13896080.png)
![6-[3-[2-[7a-methyl-1-(6-methylheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13896081.png)
